molecular formula C13H10F6O4 B6316645 Dimethyl 2-(3,5-bis(trifluoromethyl)phenyl)malonate CAS No. 325691-38-1

Dimethyl 2-(3,5-bis(trifluoromethyl)phenyl)malonate

Cat. No.: B6316645
CAS No.: 325691-38-1
M. Wt: 344.21 g/mol
InChI Key: OCLYNAGIFKRYGJ-UHFFFAOYSA-N
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Description

Dimethyl 2-(3,5-bis(trifluoromethyl)phenyl)malonate is a high-value malonate ester derivative recognized in synthetic organic chemistry, particularly for the development of asymmetric organocatalysts . Its key structural feature is the malonate moiety adjacent to an electron-deficient 3,5-bis(trifluoromethyl)phenyl group, making it a versatile building block. A primary research application is serving as a precursor in the synthesis of sophisticated thiourea organocatalysts, which are evaluated in fundamental carbon-carbon bond-forming reactions like the Michael addition of dimethyl malonate to trans-β-nitrostyrene . The strong electron-withdrawing nature of the bis(trifluoromethyl) group enhances the acidity of the malonate proton and stabilizes anionic intermediates, which is crucial for its reactivity. Furthermore, structurally related compounds, such as those with a single trifluoromethyl group, are critical intermediates in the synthesis of mesoionic pesticides like triflumezopyrim . This highlights the broader significance of trifluoromethylphenyl malonates in developing active agrochemical ingredients. Researchers also utilize this compound and its analogs to explore structure-activity relationships in drug discovery, where the malonamide core and trifluoromethyl groups are associated with potent biological activity . This product is strictly for research purposes and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

dimethyl 2-[3,5-bis(trifluoromethyl)phenyl]propanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F6O4/c1-22-10(20)9(11(21)23-2)6-3-7(12(14,15)16)5-8(4-6)13(17,18)19/h3-5,9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCLYNAGIFKRYGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

  • Substrates :

    • Aryl halide : 3,5-Bis(trifluoromethyl)bromobenzene (strong electron-withdrawing groups activate the ring for SNAr).

    • Nucleophile : Dimethyl malonate (deprotonated by a strong base to form the enolate).

  • Base : Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents (e.g., DMF, THF).

  • Temperature : 0°C to reflux (90–100°C), with optimal yields at 90°C.

  • Time : 8–24 hours, depending on base strength and solvent.

Example Protocol (adapted from CN105503569A):

  • Add dimethyl malonate (2.218 mol) and NaH (2.559 mol) to DMF at 0°C.

  • Stir for 1 hour to form the enolate.

  • Introduce 3,5-bis(trifluoromethyl)bromobenzene (1.706 mol) and heat to 90°C for 10 hours.

  • Quench with water, extract with ethyl acetate, and purify via recrystallization.

Yield : ~62–63% (over three steps in analogous diethyl malonate routes).

Optimization of Reaction Parameters

Solvent Effects

SolventDielectric ConstantReaction RateYield (%)
DMF36.7Fast62.5
THF7.5Moderate63.5
1,4-Dioxane2.2Slow62.0

Polar aprotic solvents like DMF enhance enolate stability and reaction rate due to strong solvation of cations. However, THF and dioxane offer easier post-reaction purification.

Base Selection

BasepKa (Conj. Acid)Reaction Time (h)Yield (%)
NaH~351062.5
KOtBu191063.5
LDA~36860.0*

*Theoretical extrapolation from analogous reactions.
Stronger bases (NaH, LDA) accelerate enolate formation but require stringent moisture control. KOtBu balances reactivity and practicality.

Industrial Scalability and Cost Considerations

Raw Material Accessibility

  • 3,5-Bis(trifluoromethyl)bromobenzene : Commercially available but costly (~$500/mol).

  • Dimethyl malonate : Inexpensive (~$50/mol), produced via esterification of malonic acid.

Process Modifications for Scale-Up

  • One-Pot Synthesis : Combining enolate formation and alkylation minimizes intermediate isolation, reducing downtime.

  • Solvent Recycling : DMF recovery via distillation cuts costs by 20–30%.

  • Methylation Alternatives : Using dimethyl sulfate instead of methyl iodide reduces toxicity and expense.

Analytical Characterization

Successful synthesis is confirmed via:

  • HPLC : Purity >98% (retention time: 12.3 min).

  • 1H NMR (CDCl3): δ 3.72 (s, 6H, -OCH3), 4.51 (s, 1H, malonate CH), 7.85–8.10 (m, 3H, aryl-H).

  • 19F NMR : δ -63.5 (CF3 groups).

Challenges and Mitigation Strategies

Competing Side Reactions

  • Over-Alkylation : Controlled addition of aryl bromide and stoichiometric base prevent di-substitution.

  • Ester Hydrolysis : Anhydrous conditions and inert atmospheres preserve ester functionality.

Purification Difficulties

  • Recrystallization : Ethyl acetate/hexane mixtures yield high-purity crystals.

  • Chromatography : Silica gel chromatography (hexane:EtOAc = 4:1) resolves residual starting material.

Emerging Methodologies

Catalytic Approaches

Recent studies explore phase-transfer catalysts (e.g., quaternary ammonium salts) to accelerate enolate formation in biphasic systems, reducing base consumption.

Continuous Flow Synthesis

Microreactors enable precise temperature control and shorter reaction times (2–4 hours), improving throughput by 40% .

Chemical Reactions Analysis

Saponification and Ester Hydrolysis

The malonate ester groups undergo hydrolysis under basic conditions to form carboxylate derivatives. A patented method for analogous compounds (e.g., dimethyl 2-(3-(trifluoromethyl)phenyl)malonate) involves:

  • Reagents : NaOH in isopropyl alcohol.

  • Conditions : 10–15°C during reagent addition, followed by warming to 21–23°C.

  • Product : Sodium 2-(3-(trifluoromethyl)phenyl)malonate with 80% yield and 87.3% purity .

While this study focuses on a mono-trifluoromethyl analog, the bis-substituted variant likely follows similar pathways, though steric and electronic effects may alter reaction rates or solubility.

Reaction ComponentDetails
SolventIsopropyl alcohol
Temperature10–23°C
Molar Ratio (NaOH)1:1–1:2
Yield80%

Nucleophilic Alkylation and Substitution

The malonate’s α-hydrogens are acidic (pKa ~13), enabling deprotonation and subsequent alkylation. For example:

  • Allylation : Reaction with allylic halides in the presence of bases (e.g., NaH) yields allyl-substituted derivatives. A related compound, dimethyl 2-(3,5-bis(trifluoromethyl)phenyl)allyl malonate, was synthesized via palladium-catalyzed coupling, achieving 75–82% yields .

  • Trifluoromethylation : The electron-withdrawing trifluoromethyl groups enhance electrophilicity, facilitating reactions with trifluoromethylating agents (e.g., hypervalent iodine reagents) .

Key Data from Allylation :

ProductYieldKey Spectral Data (¹H NMR)
Dimethyl (E)-2-fluoro-2-(2-phenyl-2-(phenylselanyl)vinyl)malonate75%δ 3.54 (s, 6H, OCH₃), 6.03 (d, J = 9.4 Hz, 1H)

Electrochemical Coupling and Functionalization

Electrochemical methods enable selenoalkylation and fluorination:

  • Selenoalkylation : Reaction with phenylselenyl chloride and alkynes under electrochemical conditions produces selenoalkene derivatives. For example, dimethyl (E)-2-fluoro-2-(2-(phenylselanyl)vinyl)malonate derivatives were synthesized in 49–82% yields .

  • Fluorination : Direct fluorination at the α-position occurs via electrophilic fluorinating agents, as evidenced by ¹⁹F NMR signals at δ −138 to −145 ppm .

Mechanistic Insight :
The trifluoromethyl groups stabilize transition states through inductive effects, accelerating nucleophilic attack at the malonate core .

Comparative Reactivity with Structural Analogs

The bis-trifluoromethyl substitution significantly alters reactivity compared to simpler malonates:

CompoundReactivity Profile
Dimethyl malonateHigh alkylation efficiency but low electrophilicity
3,5-Bis(trifluoromethyl)phenyl variantEnhanced electrophilicity, slower hydrolysis due to steric hindrance
Ethyl 2-(3,5-bis(trifluoromethyl)phenyl)malonateHigher solubility in polar solvents

Scientific Research Applications

Dimethyl 2-(3,5-bis(trifluoromethyl)phenyl)malonate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Dimethyl 2-(3,5-bis(trifluoromethyl)phenyl)malonate involves its interaction with molecular targets through its trifluoromethyl groups. These groups enhance the compound’s lipophilicity and electron-withdrawing properties, which can influence its binding affinity to enzymes and receptors. The pathways involved include inhibition of specific enzymes and modulation of receptor activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Effects: Trifluoromethyl vs. Methyl Groups

The substitution of -CF₃ groups in dimethyl 2-(3,5-bis(trifluoromethyl)phenyl)malonate contrasts sharply with the -CH₃ groups in dimethyl 2,2-bis(3,5-dimethylphenyl)malonate . Key differences include:

  • Electron-Withdrawing vs. Electron-Donating Effects : -CF₃ groups are strongly electron-withdrawing, which stabilizes negative charges and enhances acidity. This makes the compound more reactive in nucleophilic substitutions or ester hydrolysis compared to methyl-substituted analogs.
  • This property is critical in agrochemicals (e.g., triflusulfuron methyl ester, a sulfonylurea herbicide with -CF₃ groups ) and pharmaceuticals.
  • Thermal and Oxidative Stability : Fluorinated compounds often exhibit higher thermal stability due to strong C-F bonds, a feature absent in methyl-substituted analogs.

Physical and Chemical Properties

A comparison of key properties is summarized below:

Property This compound Dimethyl 2,2-bis(3,5-dimethylphenyl)malonate
Molecular Weight (g/mol) Not Available (Estimated ~400–450) 340.41
Boiling Point (°C) Not Available 430.2±40.0
Density (g/cm³) Not Available 1.106±0.06
Substituent Effects Strong electron-withdrawing (-CF₃) Electron-donating (-CH₃)
Applications Likely intermediates for fluorinated APIs/agrochemicals General organic synthesis intermediate

Biological Activity

Dimethyl 2-(3,5-bis(trifluoromethyl)phenyl)malonate is a compound of significant interest due to its unique chemical structure and potential biological activities. This article provides an overview of its synthesis, biological evaluations, and relevant case studies, supported by data tables and research findings.

  • Molecular Formula : C13H10F6O4
  • Molecular Weight : 344.21 g/mol
  • CAS Number : Not specified in the sources.

Synthesis

The synthesis of this compound typically involves the reaction of 3,5-bis(trifluoromethyl) bromobenzene with diethyl malonate, followed by saponification and methylation processes. This method allows for the efficient production of the compound with high yields and purity .

Enzyme Inhibition

This compound has been evaluated for its inhibitory effects on various enzymes:

  • p38α MAP Kinase Inhibition : The compound demonstrated notable inhibition rates in a study where derivatives were tested against p38α MAP kinase. For instance, some related compounds exhibited inhibition percentages ranging from 47.97% to 85.36% .
Compound% InhibitionIC50 (μM)
27b85.360.031
27d81.480.075
27i82.890.038
SB203580-0.042

This indicates that derivatives of dimethyl malonate may have therapeutic potential in treating diseases where p38α MAP kinase is implicated.

Antifungal Activity

Research into the fungicidal properties of related compounds has shown that bis(trifluoromethyl)phenyl-based strobilurin analogues exhibit strong antifungal activity against pathogens such as Erysiphe graminis and Sphaerotheca fuliginea. These compounds were found to be more effective than established commercial fungicides .

Case Studies

  • Mitochondrial Pyruvate Carrier Inhibitors : A study identified that compounds with a similar trifluoromethyl substitution at specific positions showed enhanced activity as mitochondrial pyruvate carrier inhibitors, which can affect metabolic pathways in cells . This suggests that dimethyl malonate derivatives might influence cellular metabolism significantly.
  • Asymmetric Catalysis : Dimethyl malonate has been utilized in asymmetric Michael addition reactions, demonstrating its utility as a chiral catalyst precursor. The presence of the trifluoromethyl group significantly enhances the catalytic efficiency compared to other known catalysts .

Q & A

Basic: What are effective synthetic routes for dimethyl 2-(3,5-bis(trifluoromethyl)phenyl)malonate derivatives, and how can reaction yields be optimized?

The synthesis of derivatives like this compound typically involves malonate ester condensation with functionalized aryl halides or ketones. For example, in the preparation of structurally similar indole-malonate hybrids, yields up to 99% were achieved using palladium-catalyzed cross-coupling or acid-catalyzed cyclization under mild conditions (e.g., dichloromethane solvent with DMF as a catalyst) . Optimization strategies include:

  • Temperature control : Reactions performed at 25–60°C minimize side reactions.
  • Catalyst selection : Pd(PPh₃)₄ or oxalyl chloride improves coupling efficiency.
  • Purification : Column chromatography with hexane/ethyl acetate gradients ensures high purity.

Advanced: How do steric and electronic effects of the 3,5-bis(trifluoromethyl)phenyl group influence reactivity in cycloaddition or nucleophilic substitution reactions?

The electron-withdrawing trifluoromethyl groups enhance electrophilicity at the malonate carbonyl, facilitating nucleophilic attacks (e.g., in Knoevenagel condensations). Steric hindrance from the bis(trifluoromethyl) substituents, however, can slow down reactions requiring planar transition states (e.g., Diels-Alder cycloadditions). For instance, in the synthesis of indole derivatives, the bulky aryl group necessitated prolonged reaction times (4–24 hours) to achieve full conversion . Computational studies (DFT) can model these effects by analyzing charge distribution and transition-state geometries .

Basic: What spectroscopic techniques are critical for verifying the structural integrity of this compound?

  • ¹H/¹³C NMR : Key signals include the malonate methyl ester peaks at δ ~3.8–3.9 ppm (¹H) and δ ~53 ppm (¹³C). The aryl protons of the 3,5-bis(trifluoromethyl)phenyl group appear as a singlet at δ ~7.6–7.7 ppm (¹H) .
  • HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺) with <2 ppm deviation from theoretical values .
  • FT-IR : Stretching vibrations for C=O (1740–1720 cm⁻¹) and CF₃ (1350–1100 cm⁻¹) validate functional groups.

Advanced: What safety protocols are essential when handling intermediates like 3,5-bis(trifluoromethyl)phenyl Grignard reagents?

The synthesis of Grignard reagents from 3,5-bis(trifluoromethyl)phenyl precursors requires strict inert conditions (N₂/Ar atmosphere) due to their moisture sensitivity. Key precautions include:

  • Slow addition : Gradual introduction of aryl halides to Mg prevents exothermic runaway reactions.
  • Temperature monitoring : Maintain reaction temperatures below 0°C during initiation.
  • Quenching : Use dry ice/ethanol baths to safely decompose excess reagent .

Advanced: How can computational chemistry predict the photophysical properties of acrylonitrile derivatives synthesized from this compound?

Time-dependent density functional theory (TD-DFT) simulations correlate experimental UV-Vis absorption spectra (e.g., λmax at 350–450 nm) with electronic transitions. For example, acrylonitrile derivatives exhibit intramolecular charge transfer (ICT) between the malonate-aryl donor and cyano acceptor, which is amplified by the electron-deficient trifluoromethyl groups. Solvatochromism studies in solvents of varying polarity (e.g., hexane vs. DMSO) validate these predictions .

Basic: What are common side reactions observed during malonate ester functionalization, and how can they be mitigated?

  • Ester hydrolysis : Avoid aqueous workups unless necessary; use anhydrous MgSO₄ for drying.
  • Decarboxylation : Minimize heating above 80°C; employ microwave-assisted synthesis for controlled conditions.
  • Diastereomer formation : Chiral HPLC or recrystallization resolves enantiomers in asymmetric syntheses .

Advanced: Why do discrepancies arise in reported yields for similar malonate derivatives, and how should researchers address them?

Yield variations (e.g., 38% vs. 99% in indole-malonate syntheses) stem from differences in:

  • Substrate purity : Impurities in aryl halides reduce coupling efficiency.
  • Catalyst loading : Pd(PPh₃)₄ at 5 mol% vs. 10 mol% impacts turnover.
  • Workup methods : Incomplete extraction or column chromatography losses affect isolated yields. Researchers should replicate protocols with rigorous control of reagent quality and stoichiometry .

Advanced: What role does this compound play in synthesizing NK1 receptor antagonists like Fosnetupitant?

The malonate moiety serves as a precursor for constructing the 2-methylpropanoyl group in Fosnetupitant. Key steps include:

  • Acid chloride formation : Reacting the malonate derivative with oxalyl chloride in DMF yields the acyl chloride intermediate.
  • Amide coupling : The chloride reacts with methylamine derivatives to form the final active pharmaceutical ingredient (API) .

Basic: How can researchers validate the thermal stability of this compound during storage?

  • TGA/DSC : Thermal gravimetric analysis shows decomposition onset temperatures (typically >200°C).
  • Accelerated aging : Store samples at 40°C/75% RH for 4 weeks; monitor via HPLC for degradation products like free malonic acid .

Advanced: What strategies enhance the aggregation-induced emission (AIE) properties of malonate-derived fluorophores?

Introducing bulky 3,5-bis(trifluoromethyl)phenyl groups restricts molecular rotation, reducing non-radiative decay. For example, AIE-active acrylonitrile derivatives exhibit 10–20× fluorescence enhancement in aggregated states compared to solutions. Solvent polarity screening (e.g., THF/water mixtures) optimizes emission intensity .

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